2-Chloro-4-fluoro-5-nitroaniline
Overview
Description
2-Chloro-4-fluoro-5-nitroaniline is a chemical compound with the molecular formula C6H4ClFN2O2 . It has a molecular weight of 190.56 . This compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of the Kurtz–Perry test, which demonstrates that a new polymorphic form of 2Cl4na produces second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom at the 2nd position, a fluorine atom at the 4th position, and a nitro group (-NO2) at the 5th position . The InChI code for this compound is 1S/C6H4ClFN2O2/c7-3-1-4 (8)5 (9)2-6 (3)10 (11)12/h1-2H,9H2 .Scientific Research Applications
Synthesis and Properties
The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, involves cross-coupling reactions and has applications in the manufacture of materials like flurbiprofen, showcasing the utility of fluorinated and nitro compounds in the synthesis of medically relevant substances (Qiu et al., 2009). The fluorine atom's influence on the properties of organic compounds is significant, affecting melting points, mesophase morphology, and optical properties, which are critical in the development of materials like liquid crystals (Hird, 2007).
Applications in Sensing and Environmental Science
Fluorinated and nitro compounds find applications in environmental sensing, such as the detection of nitroaromatic explosives. Nanostructured luminescent micelles incorporating fluorinated tags demonstrate the potential for high selectivity and sensitivity in sensing applications, which could be relevant to security and environmental monitoring (Paria et al., 2022). Similarly, the study of nitrous oxide emissions from aquaculture highlights the environmental impact of nitrogen compounds, underscoring the importance of research into nitro compounds for understanding and mitigating greenhouse gas emissions (Hu et al., 2012).
Biomedical Research
In the biomedical field, fluorinated pyrimidines, including 5-fluorouracil, are pivotal in cancer treatment. The study of these compounds' synthesis, metabolism, and biological activity is crucial for developing more effective cancer therapies. This area of research highlights the clinical relevance of fluorinated compounds in personalized medicine and drug development (Gmeiner, 2020).
Safety and Hazards
2-Chloro-4-fluoro-5-nitroaniline is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray when handling this compound .
Mechanism of Action
Target of Action
2-Chloro-4-fluoro-5-nitroaniline is a nitroaromatic compound Similar compounds like 4-fluoro-2-nitroaniline have been reported to form complexes with metal ions such as cobalt (ii), nickel (ii), and copper (ii) .
Mode of Action
Nitroaromatic compounds are generally reduced by nitroreductase enzymes, which convert the nitro group to an amino group . This reduction can lead to the formation of reactive intermediates, which can interact with cellular targets and cause various effects.
Biochemical Pathways
strain MB-P1 . The strain utilized 2-Chloro-4-Nitroaniline as the sole carbon, nitrogen, and energy source, and transformed it to 4-amino-3-chlorophenol and 6-chlorohydroxyquinol .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for the aerobic degradation of nitroaromatic compounds . Additionally, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution.
Properties
IUPAC Name |
2-chloro-4-fluoro-5-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFIXJAFAZWURP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603937 | |
Record name | 2-Chloro-4-fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139626-20-3 | |
Record name | 2-Chloro-4-fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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